1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide
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Overview
Description
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties This compound belongs to the class of benzothiadiazepines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazepine derivatives: These compounds share the core benzothiadiazepine structure but differ in their substituents, leading to variations in their chemical and biological properties.
Nitrophenyl derivatives:
Properties
CAS No. |
40431-27-4 |
---|---|
Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-methyl-3-(4-nitrophenyl)-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C15H13N3O4S/c1-17-15(11-6-8-13(9-7-11)18(19)20)16-10-12-4-2-3-5-14(12)23(17,21)22/h2-9H,10H2,1H3 |
InChI Key |
JVYDWOYHXBAKPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NCC2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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